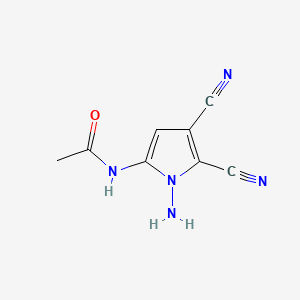
N-Desacetyl 3-Demethyl Thiocolchicine
Overview
Description
N-Desacetyl 3-Demethyl Thiocolchicine is a derivative of thiocolchicine, a compound known for its anti-inflammatory and muscle relaxant properties. It is a yellow solid with the molecular formula C19H21NO4S and a molecular weight of 359.44 g/mol . This compound is often used in scientific research due to its unique chemical properties and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Desacetyl 3-Demethyl Thiocolchicine typically involves the demethylation and deacetylation of thiocolchicine. One common method includes the use of specific bacterial strains, such as Bacillus aryabhattai, to achieve the biotransformation of colchicinoids into their respective 3-demethyl analogues . This biotransformation process is preferred due to its high selectivity and efficiency.
Industrial Production Methods: Industrial production of this compound often involves large-scale biotransformation processes. These processes are carried out in controlled environments to ensure the purity and yield of the final product. The use of cleanroom facilities and adherence to Good Manufacturing Practices (GMP) are essential to maintain the quality of the compound .
Chemical Reactions Analysis
Types of Reactions: N-Desacetyl 3-Demethyl Thiocolchicine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its properties or to synthesize related derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under specific conditions.
Major Products: The major products formed from these reactions include various derivatives of this compound, which may possess different pharmacological properties .
Scientific Research Applications
N-Desacetyl 3-Demethyl Thiocolchicine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other thiocolchicine derivatives.
Biology: The compound is studied for its effects on cellular processes and its potential as a tool for biological assays.
Medicine: Research focuses on its anti-inflammatory and muscle relaxant properties, exploring its potential therapeutic uses.
Industry: It is used in the production of pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of N-Desacetyl 3-Demethyl Thiocolchicine involves its interaction with cellular microtubules. It binds to tubulin, a protein that forms microtubules, inhibiting their polymerization. This disruption of microtubule dynamics affects cell division and intracellular transport, leading to its anti-inflammatory and muscle relaxant effects .
Comparison with Similar Compounds
Colchicine: A well-known anti-inflammatory agent used to treat gout.
Thiocolchicoside: A muscle relaxant with similar properties to N-Desacetyl 3-Demethyl Thiocolchicine.
3-Demethyl Thiocolchicine: Another derivative with potential therapeutic applications.
Uniqueness: this compound is unique due to its specific structural modifications, which enhance its selectivity and potency. Its ability to undergo various chemical reactions and its wide range of applications in scientific research make it a valuable compound .
Properties
IUPAC Name |
(7S)-7-amino-3-hydroxy-1,2-dimethoxy-10-methylsulfanyl-6,7-dihydro-5H-benzo[a]heptalen-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4S/c1-23-18-15(22)8-10-4-6-13(20)12-9-14(21)16(25-3)7-5-11(12)17(10)19(18)24-2/h5,7-9,13,22H,4,6,20H2,1-3H3/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSTRXCPUTQBTQG-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CCC(C3=CC(=O)C(=CC=C3C2=C1OC)SC)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C2CC[C@@H](C3=CC(=O)C(=CC=C3C2=C1OC)SC)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50658499 | |
| Record name | (7S)-7-Amino-3-hydroxy-1,2-dimethoxy-10-(methylsulfanyl)-6,7-dihydrobenzo[a]heptalen-9(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50658499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97043-09-9 | |
| Record name | (7S)-7-Amino-3-hydroxy-1,2-dimethoxy-10-(methylsulfanyl)-6,7-dihydrobenzo[a]heptalen-9(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50658499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (10S)-10-amino-5-hydroxy-3,4-dimethoxy-14-(methylsulfanyl)tricyclo[9.5.0.0^{2,7}]hexadeca-1(16),2(7),3,5,11,14-hexaen-13-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2Z)-2-[1-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-methylsulfanylpiperidin-3-ylidene]acetic acid](/img/structure/B589052.png)
![N-[3-(2-Oxo-2-phenylethyl)-2-thiazolidinylidene]acetamide-d5](/img/new.no-structure.jpg)




![2-methyl-5,6-bis(trideuteriomethoxy)-3-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B589066.png)



